2-(Benzylamino)-1,3-thiazole-5-carboxylic acid

概要

説明

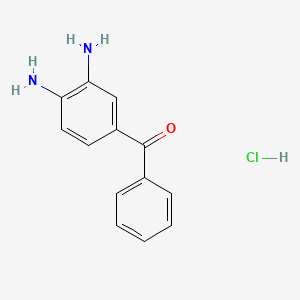

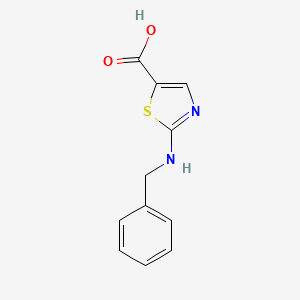

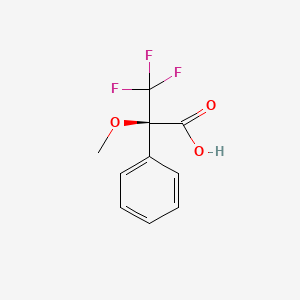

2-(Benzylamino)-1,3-thiazole-5-carboxylic acid is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring of four carbon atoms and a sulfur atom. This particular compound also features an amino group attached to a benzyl moiety, as well as a carboxylic acid group, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related thiazole derivatives has been reported in various studies. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved through the cyclization of thioamide with 2-chloroacetoacetate, with a yield above 60% . Although this is not the exact compound , the methodology could potentially be adapted for the synthesis of 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of thiazole derivatives can be elucidated using spectroscopic methods such as IR, ^1H NMR, and MS spectra . These techniques allow for the determination of the functional groups present and the overall molecular framework. X-ray crystallography can also provide detailed insights into the regio- and stereochemistry of these compounds, as demonstrated in the study of various benzamides .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including arylation, acetoxylation, and alkoxylation, as directed by bidentate directing groups in palladium-catalyzed reactions . The reactivity of the amino group in 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid could also allow for further functionalization through reactions with electrophiles or nucleophiles, depending on the reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by the substituents attached to the thiazole ring. The presence of a benzylamino group and a carboxylic acid moiety in 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid would affect its polarity, hydrogen bonding capability, and overall chemical stability. These properties are crucial for determining the compound's suitability for various applications, including its potential use as a pharmaceutical agent.

科学的研究の応用

Synthesis and Drug Discovery Building Blocks

2-(Benzylamino)-1,3-thiazole-5-carboxylic acid derivatives are significant in drug discovery as building blocks. For instance, the synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, closely related to the chemical , offers a pathway for creating compounds with diverse bioactivities (Durcik et al., 2020). These building blocks allow for thorough exploration of chemical space, potentially leading to new drug candidates.

Antimicrobial and Antibacterial Properties

Compounds derived from 2-(Benzylamino)-1,3-thiazole-5-carboxylic acid have shown promising antibacterial properties. In a study, novel analogs containing 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones demonstrated significant antibacterial activity against bacteria like Staphylococcus aureus and Bacillus subtilis (Palkar et al., 2017). Similarly, another study synthesized derivatives of 2-amino-1,3-thiazole-4-carboxylic acid that also displayed antibacterial properties (Al Dulaimy et al., 2017).

作用機序

The mechanism of action of “2-(Benzylamino)-1,3-thiazole-5-carboxylic acid” would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on the specific biological target it interacts with. Unfortunately, specific information on the mechanism of action of this compound was not found in the search results .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-(benzylamino)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2S/c14-10(15)9-7-13-11(16-9)12-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVWBJBCAIBQGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=NC=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60381483 | |

| Record name | 2-(benzylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

342405-23-6 | |

| Record name | 2-[(Phenylmethyl)amino]-5-thiazolecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=342405-23-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(benzylamino)-1,3-thiazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60381483 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Morpholinobenzo[D]thiazol-6-amine](/img/structure/B1272993.png)

![(1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride](/img/structure/B1273005.png)